molecular formula C9H9BrO2 B1279903 4-Bromo-2,6-dimethylbenzoic acid CAS No. 74346-19-3

4-Bromo-2,6-dimethylbenzoic acid

Cat. No. B1279903
CAS RN: 74346-19-3
M. Wt: 229.07 g/mol
InChI Key: DJZAABLAECNINV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2,6-dimethylbenzoic acid involves multi-step reactions and the use of various reagents to introduce functional groups and structural modifications. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a compound with a similar bromo and methyl substitution pattern on the aromatic ring, was achieved through a sequence of reactions starting from p-toluidine, followed by oxidation and bromination steps, resulting in a 23.1% overall yield . Another related compound, 1-(2,6-Dimethyl-4-bromophenyl)imidazole, was synthesized using an improved Debus-Radziszewsk method, starting from 2,6-dimethyl-4-bromoanilin, glyoxal, formaldehyde, and ammonium chloride, with a yield of 34% .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Bromo-2,6-dimethylbenzoic acid can be elucidated using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (1H NMR), and mass spectrometry (MS), as demonstrated in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline . Additionally, density functional theory (DFT) calculations and X-ray diffraction analysis can be employed to predict and confirm the molecular geometry, as seen in the study of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one .

Chemical Reactions Analysis

The reactivity of bromo and methyl-substituted aromatic compounds can be explored through various chemical reactions. For example, the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one led to the formation of mono- and dibromo derivatives, showcasing the influence of reaction conditions on the substitution pattern . Nitration reactions of benzo[b]thiophen derivatives have also been studied, revealing the formation of multiple nitro-substituted products depending on the starting material and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo and methyl-substituted aromatic compounds can be inferred from their spectroscopic data and reactivity. The solubility, melting points, and stability can be affected by the presence of these substituents. For instance, the vibrational properties of a compound can be studied using IR spectroscopy, and the electronic properties can be analyzed through frontier molecular orbitals and molecular electrostatic potentials, as done for the triazoloquinazolinone derivative . The crystal structure and intermolecular interactions, which are crucial for understanding the solid-state properties, can be analyzed using X-ray crystallography and Hirshfeld surface analysis .

Scientific Research Applications

Metabolic Pathways and Toxicity Studies

  • Metabolic Pathways of Related Compounds : A study by Carmo et al. (2005) explored the metabolism of a psychoactive drug closely related to 4-Bromo-2,6-dimethylbenzoic acid, providing insights into its metabolic pathways and possible toxic effects. This study is crucial for understanding the biochemical processing of similar compounds in different species, including humans (Carmo et al., 2005).

Crystallography and Molecular Interactions

  • Halogen Bonding in Crystal Structures : Research by Raffo et al. (2016) on a related compound, 4-bromo-3,5-di(methoxy)benzoic acid, revealed insights into the molecular interactions and crystal structures involving Br…Br type II halogen bonds. This study aids in understanding the structural characteristics of 4-Bromo-2,6-dimethylbenzoic acid and similar molecules (Raffo et al., 2016).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Properties : A study on a similar compound, 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, by Aravind et al. (2014), highlighted its significant antimicrobial and anticancer activities. This research points towards the potential use of related compounds, like 4-Bromo-2,6-dimethylbenzoic acid, in developing new pharmaceuticals (Aravind et al., 2014).

Antioxidant Properties

  • Evaluation of Antioxidant Activity : Research conducted by Queiroz et al. (2007) on derivatives of 2,3-dimethylbenzo[b]thiophenes, which could be structurally related to 4-Bromo-2,6-dimethylbenzoic acid, assessed their antioxidant properties. This study provides a foundation for evaluating the antioxidant capacity of similar compounds (Queiroz et al., 2007).

Synthesis and Characterization

  • Synthesis Techniques : Various studies focus on the synthesis of compounds structurally similar to 4-Bromo-2,6-dimethylbenzoic acid, such as research by Cheng Lin (2013) on 2-amino-4,5-dimethylbenzoic acid. These studies are significant for understanding the synthesis pathways that could be applied to 4-Bromo-2,6-dimethylbenzoic acid and its derivatives (Cheng Lin, 2013).

Safety And Hazards

The compound is classified as harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of ingestion, immediate medical assistance should be sought . The compound should be stored in tightly closed containers in a cool, well-ventilated place .

properties

IUPAC Name

4-bromo-2,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZAABLAECNINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474760
Record name 4-bromo-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dimethylbenzoic acid

CAS RN

74346-19-3
Record name 4-bromo-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-2,6-dimethylbenzonitrile (4.0 g, 19 mmol) was stirred in MeOH (100 mL) and 5N NaOH (100 mL) at 100° C. for 12 hours. The reaction was cooled to room temperature and partitioned between CH2Cl2 and water and the organic layer was dried over anhydrous Na2SO4. The solvent was removed under reduced pressure and the resulting product was stirred in H2PO3 (20 mL) for 6 hours at 150° C. The reaction mixture was basified with 6M KOH, filtered and then acidified with 12M HCl. The reaction was partitioned between CH2Cl2 and water and the organic layer was dried over anhydrous Na2-SO4. The solvent was removed under reduced pressure to afford the product (2.81 g). 1H NMR (300 MHz, CDCl3): δ 7.22 (s, 2H), 6.17 (s, 1H), 5.67 (s, 1H), 2.36 (s, 6H).
Quantity
4 g
Type
reactant
Reaction Step One
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Quantity
100 mL
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reactant
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100 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2,6-dimethyl-benzonitrile (8.0 g, 38 mmol), 5N NaOH (60 mL), and MeOH (60 mL) was stirred at 80° C. for 17 h. The reaction mixture was cooled to ambient temperature and the methanol evaporated. The resulting solution was extracted with dichloromethane (2×200 mL). The combined organic extracts were dried over anhydrous MgSO4, filtered, and concentrated. GC-MS indicated that 70% of benzonitrile was converted to benzamide derivative. This material (7.0 g) was treated with 85% phosphoric acid (20 mL) and stirred at 150° C. for 18 h. After this time, the reaction mixture was cooled to ambient temperature and treated with water (30 mL). The resulting solution was extracted with ethyl acetate (2×200 mL). The combined organic extracts were dried over anhydrous MgSO4, filtered, and concentrated to afford 4-bromo-2,6-dimethyl-benzoic acid. The material was used without further purification.
Quantity
8 g
Type
reactant
Reaction Step One
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Quantity
60 mL
Type
reactant
Reaction Step One
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Quantity
60 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
ML Bender, MC Chen - Journal of the American Chemical Society, 1963 - ACS Publications
The kinetics of hydrolysis of five 4-substituted-2, 6-dimethylbenzoyl chlorides in 99% acetonitrile-water were determined. The hydrolysis of mesitoyl chloride was shown to be subject to …
Number of citations: 54 pubs.acs.org
RE Kinney, LA Hamilton - Journal of the American Chemical …, 1954 - ACS Publications
«-Butylbenzene, when treated with aluminum chloride at 100 forms benzene and di-«-butylbenzene. The recovered di-«-butylbenzene fraction yields «-butylbenzene as the only …
Number of citations: 17 pubs.acs.org
ML Bender, MC Chen - Journal of the American Chemical Society, 1963 - ACS Publications
The kinetics of hydrolysis of four methyl 4-substituted-2, 6-dimethylbenzoates in 9.70 M sulfuric acid were determined. Electron-donating 4-substituents accelerate the hydrolysis. The …
Number of citations: 29 pubs.acs.org
HL Goering, T Rubin, MS Newman - Journal of the American …, 1954 - ACS Publications
The rates of saponification for a series of methyl 4-substituted-2, 6-dimethylbenzoates in 60% dioxane-40% water solution in the 82-174 temperature range have been measured. These …
Number of citations: 57 pubs.acs.org
M Elliott, NF Janes, BC Pearson - … of the Science of Food and …, 1967 - Wiley Online Library
The syntheses of 4‐allylbenzyl, 4‐benzylbenzyl and other related benzyl chrysanthemates are described. The benzyl alcohols were made by reduction of benzoic esters if these were …
Number of citations: 20 onlinelibrary.wiley.com
K Yates, G Mandrapilias - The Journal of Organic Chemistry, 1980 - ACS Publications
The kinetics of bromination of a series of ten ring-substituted phenylacetylenes were investigated in anhydrous acetic acid at 25 C. All substrates were substituted with one or two methyl …
Number of citations: 7 pubs.acs.org
M Zhang - Journal of Chemical Research, 2013 - journals.sagepub.com
A new method for the construction of isoindolones is presented in this paper. Four 7-methyl-2-(8-quinolinyl)-2,3-dihydro-1H-isoindol-1-ones were synthesised from 2,6-dimethyl -N-(8-…
Number of citations: 13 journals.sagepub.com
K Yates, G Mandrapilias - The Journal of Organic Chemistry, 1980 - ACS Publications
The solvolysis of 16-arylvinyl tosylates, bromides, and chlorides has been investigatedin various alcohol-water mixtures and in acetic acidat several temperatures. All substrates were …
Number of citations: 13 pubs.acs.org
D Angst, P Janser, J Quancard… - Journal of medicinal …, 2012 - ACS Publications
A prodrug approach to optimize the oral exposure of a series of sphingosine 1-phosphate receptor 1 (S1P 1 ) antagonists for chronic efficacy studies led to the discovery of (S)-2-{[3′-(4-…
Number of citations: 25 pubs.acs.org
S Qian - 2023 - search.proquest.com
Palladium-catalyzed C (sp 3)–H functionalizations directed by native functional group such as amines and carboxylic acids have recently become the focus of scientific interest as it …
Number of citations: 1 search.proquest.com

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